Methanamine, N-bromo-N-chloro-
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Overview
Description
Methanamine, N-bromo-N-chloro- is a halogenated amine compound It is known for its unique chemical properties due to the presence of both bromine and chlorine atoms attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanamine, N-bromo-N-chloro- can be synthesized through the halogenation of methanamine. The process typically involves the reaction of methanamine with bromine and chlorine under controlled conditions. The reaction is carried out in a solvent such as acetonitrile, and the presence of catalysts like ammonium nitrate or ferric chloride can enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the production of Methanamine, N-bromo-N-chloro- involves large-scale halogenation processes. The use of continuous flow reactors ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-bromo-N-chloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Halogenation: The compound itself can act as a halogenating agent for other substrates.
Common Reagents and Conditions
Common reagents used in reactions with Methanamine, N-bromo-N-chloro- include:
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce corresponding nitroso or nitro compounds.
Scientific Research Applications
Methanamine, N-bromo-N-chloro- has several scientific research applications:
Biology: The compound is studied for its potential antimicrobial properties due to the presence of halogen atoms.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Methanamine, N-bromo-N-chloro- involves the interaction of its halogen atoms with target molecules. The bromine and chlorine atoms can form halogen bonds with nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- N-chloro-N-iodomethanamine
- N-bromo-N-iodomethanamine
- N-chloro-N-fluoromethanamine
Uniqueness
Methanamine, N-bromo-N-chloro- is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity compared to compounds with only one type of halogen. This dual halogenation allows for a broader range of chemical reactions and applications .
Conclusion
Methanamine, N-bromo-N-chloro- is a versatile compound with significant potential in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial applications.
Properties
CAS No. |
76019-33-5 |
---|---|
Molecular Formula |
CH3BrClN |
Molecular Weight |
144.40 g/mol |
IUPAC Name |
N-bromo-N-chloromethanamine |
InChI |
InChI=1S/CH3BrClN/c1-4(2)3/h1H3 |
InChI Key |
FRIBUMIADSHHKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(Cl)Br |
Origin of Product |
United States |
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